
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride is a deuterated form of the psychostimulant amphetamine. This compound is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms, making it useful for tracing and quantification in various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride typically involves the deuteration of amphetamine. The process begins with the synthesis of the amphetamine backbone, followed by the introduction of deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The final step involves the formation of the hydrochloride salt by reacting the deuterated amphetamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure deuteration. Quality control measures are stringent to ensure the consistency and reliability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzoic acid derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride is widely used in scientific research, including:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of amphetamines and related compounds.
Pharmacokinetics: Studying the metabolism and distribution of amphetamines in biological systems.
Neuroscience: Investigating the effects of amphetamines on neurotransmitter systems and brain function.
Forensic Toxicology: Detection and quantification of amphetamines in biological samples for forensic analysis.
Wirkmechanismus
The mechanism of action of (S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride involves its interaction
Eigenschaften
Molekularformel |
C11H18ClN |
|---|---|
Molekulargewicht |
205.76 g/mol |
IUPAC-Name |
(2S)-1-phenyl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1/i2D3,3D3; |
InChI-Schlüssel |
UTWYKDPIWNRKCN-QAWCBLRGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N([C@@H](C)CC1=CC=CC=C1)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


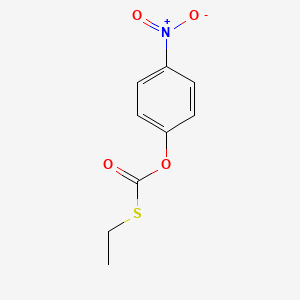



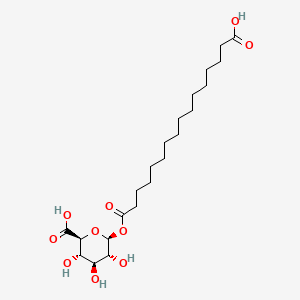
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)
![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)
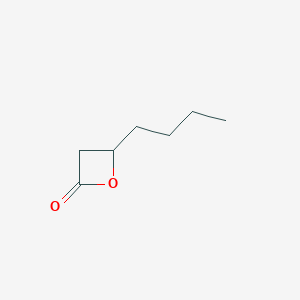


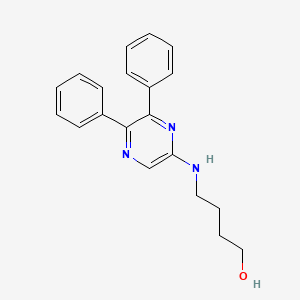

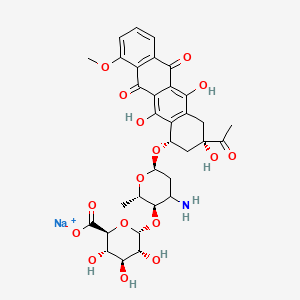
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
